Lipophilicity (XLogP3-AA) Divergence Between C4-Benzyl Substituted 4-Piperidinamine and N1-Benzyl Substituted Regioisomer
The target compound exhibits a computed XLogP3-AA of 2.4 [1], whereas the N1-substituted regioisomer 1-(2,6-dichlorobenzyl)piperidin-4-amine has an XLogP3-AA of approximately 2.2 [2]. This difference of 0.2 log units, though modest, corresponds to a roughly 1.6-fold increase in calculated 1-octanol/water partition coefficient for the C4-substituted isomer, which can influence passive membrane permeability and nonspecific protein binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 1-(2,6-dichlorobenzyl)piperidin-4-amine: XLogP3-AA ≈ 2.2 |
| Quantified Difference | Δ XLogP3-AA = +0.2 (approx. 1.6-fold higher calculated P) |
| Conditions | In silico prediction (XLogP3 algorithm); PubChem and GPCRdb computed properties |
Why This Matters
Even small lipophilicity differences can shift a compound within or outside the optimal CNS drug-like space (XLogP 2–4), affecting blood–brain barrier penetration and free fraction in target tissue, making this parameter a first-pass selection criterion for neuroscience-focused procurement.
- [1] PubChem. (2025). Computed properties for CID 12000256 (XLogP3-AA = 2.4). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/919112-74-6. View Source
- [2] GPCRdb. (n.d.). Ligand 195437: 1-(2,6-dichlorobenzyl)piperidin-4-amine; Chemical properties (XLogP3-AA ≈ 2.2). Retrieved from https://test.gpcrdb.org/ligand/195437/info. View Source
